5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one
Overview
Description
5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is part of a broader class of benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one typically involves multiple steps. One common method starts with the preparation of 1-(2-methoxyphenyl)piperazine, which is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. The final step involves the cyclization of the intermediate product to form the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to speed up the reaction. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product .
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a ligand for various receptors, including alpha1-adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as hypertension, depression, and anxiety.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including vasoconstriction and neurotransmitter release. This interaction is mediated through the activation or inhibition of G-protein-coupled receptor pathways .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on both alpha1-adrenergic and serotonin receptors.
Uniqueness
What sets 5-[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one apart from these similar compounds is its unique chemical structure, which allows for a distinct binding affinity and selectivity profile. This makes it a promising candidate for further research and development in various therapeutic areas .
Properties
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dihydrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-26-17-5-3-2-4-16(17)21-8-10-22(11-9-21)27(24,25)13-6-7-14-15(12-13)20-18(23)19-14/h2-7,12H,8-11H2,1H3,(H2,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCJSUZEGZCWMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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